molecular formula C19H19N3O B601955 Imidafenacin Related Compound 1 CAS No. 170105-20-1

Imidafenacin Related Compound 1

Cat. No. B601955
M. Wt: 305.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidafenacin Related Compound 1 is an intermediate in the preparation of Imidafenacin impurities . It has a molecular formula of C19H19N3O and a molecular weight of 305.38 .

Scientific Research Applications

Pseudopolymorphic Transformation of Imidafenacin

Scientific Field

Pharmacy and Pharmacology

Summary of the Application

This study was conducted to test whether a novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate can be successfully applied to the quantitative evaluation of the pseudopolymorphic transformation of imidafenacin .

Methods of Application or Experimental Procedures

Sample powders of imidafenacin were placed in a humidity-controlled 96-well plate containing various saturated salt solutions, and stored at 35°C. NIR spectra were collected using a Fourier transform-NIR spectrometer in combination with a fiber-optic probe. The actual hydrate contents of samples were determined by using thermal gravimetric analysis (TGA). A series of sets of NIR spectra and TGA data were used to establish a calibration model with which to predict the contents of monohydrate by partial least-squares regression (PLS) .

Results or Outcomes

The PLS calibration model analysis showed that the plots of NIR predicted values to the actual values gave a straight line with correlation coefficients of 0.9868 and 0.9936, respectively, for the 96-well plate and glass-bottle uses .

Extended-Release Multiple-Unit System of Imidafenacin

Scientific Field

Pharmaceutical Sciences

Summary of the Application

The objective of this study was to formulate a once-a-day extended-release (ER) pellet system of imidafenacin (IDN), a recently approved urinary antispasmodic agent with a twice-a-day dosing regimen .

Methods of Application or Experimental Procedures

The sugar sphere pellets were firstly layered with IDN and hypromellose and then coated with Eudragit RS (copolymers of acrylic and methacrylic acid esters), employed as a release modifier, using a fluid-bed coater .

Results or Outcomes

In a pharmacokinetic evaluation in beagle dogs, the plasma concentration profile of IDN was markedly protracted by ER pellets, exhibiting delayed the time needed to reach the maximum drug concentration and the elimination half-life in plasma, compared to the commercial immediate release form .

Future Directions

Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .

properties

CAS RN

170105-20-1

Product Name

Imidafenacin Related Compound 1

Molecular Formula

C19H19N3O

Molecular Weight

305.38

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.